

# SBP-7455: A Chemical Probe for Autophagy Modulation

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## Compound of Interest

Compound Name: SBP-7455

Cat. No.: B15609167

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

Autophagy is a fundamental cellular recycling process crucial for maintaining homeostasis. Its dysregulation is implicated in a variety of diseases, including cancer, neurodegenerative disorders, and infectious diseases. The Unc-51-like kinases 1 and 2 (ULK1 and ULK2) are serine/threonine kinases that play a pivotal role in initiating the autophagy cascade. **SBP-7455** has emerged as a potent and selective chemical probe for studying the intricate mechanisms of autophagy through the targeted inhibition of ULK1 and ULK2. This technical guide provides a comprehensive overview of **SBP-7455**, including its mechanism of action, quantitative data, detailed experimental protocols for its use, and visualization of its signaling context.

## Mechanism of Action

**SBP-7455** is a dual-specific inhibitor of ULK1 and ULK2, the initiating kinases in the autophagy signaling pathway.<sup>[1]</sup> By binding to the ATP-binding pocket of these kinases, **SBP-7455** effectively blocks their enzymatic activity.<sup>[2]</sup> This inhibition prevents the phosphorylation of downstream ULK1/2 substrates, such as Beclin1 (BECN1), VPS34, and ATG13, which are essential for the formation of the autophagosome.<sup>[2][3]</sup> Consequently, the entire autophagy process is halted at its initial stage. This targeted inhibition allows for precise investigation of the roles of ULK1/2 in cellular processes and disease models.

## Quantitative Data

The following tables summarize the key quantitative data for **SBP-7455**, providing a clear comparison of its potency and cellular effects.

Table 1: In Vitro Kinase Inhibition

Target	Assay	IC50 (nM)	Reference
ULK1	ADP-Glo	13	[3][4]
ULK2	ADP-Glo	476	[3][4]
ULK1	NanoBRET	328	[5]

Table 2: Cellular Activity

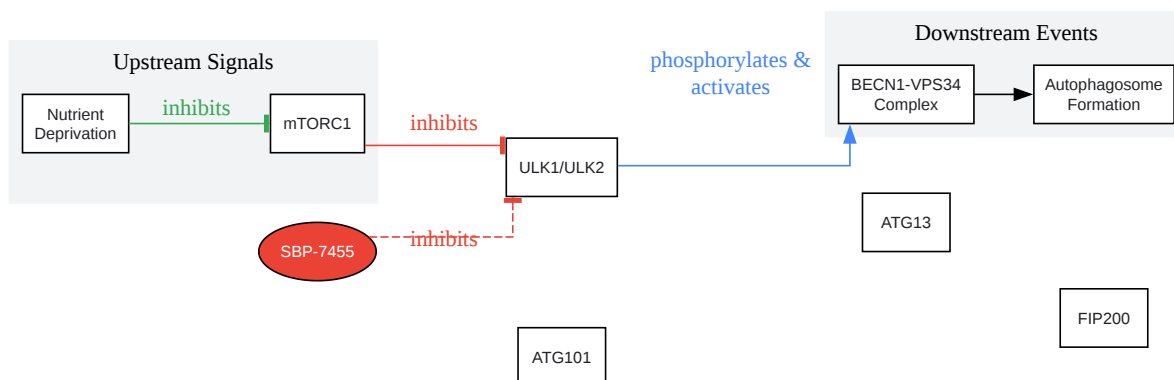
Cell Line	Assay	Effect	IC50 (μM)	Treatment Conditions	Reference
MDA-MB-468	CellTiter-Glo	Inhibition of cell growth	0.3	72 hours	[4]

Table 3: In Vivo Pharmacokinetics in Mice

Parameter	Value	Dosing	Reference
Tmax	~1 hour	30 mg/kg, oral gavage	[4]
Cmax	990 nM	30 mg/kg, oral gavage	[4]
T1/2	1.7 hours	30 mg/kg, oral gavage	[4]

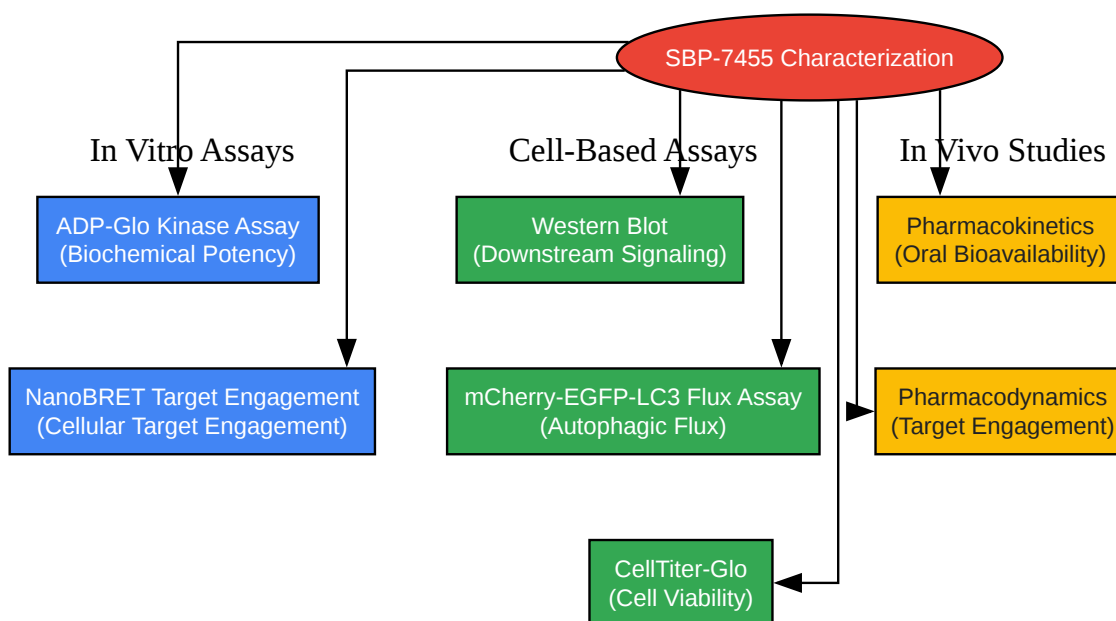
## Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental applications of **SBP-7455**, the following diagrams have been generated using the DOT language.



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Caption: Mechanism of **SBP-7455** action on the ULK1/2 signaling pathway.



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Caption: Experimental workflow for characterizing **SBP-7455**.

## Experimental Protocols

This section provides detailed methodologies for key experiments involving **SBP-7455**, based on published literature.

### In Vitro ULK1/2 Kinase Assay (ADP-Glo™)

This assay biochemically quantifies the kinase activity of ULK1 and ULK2 by measuring the amount of ADP produced.

Materials:

- Recombinant human ULK1 or ULK2 enzyme
- Myelin Basic Protein (MBP) as a substrate
- ATP
- **SBP-7455**
- ADP-Glo™ Kinase Assay Kit (Promega)
- Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl<sub>2</sub>, 0.1 mg/mL BSA, 50 μM DTT)
- 384-well white plates

Procedure:

- Prepare serial dilutions of **SBP-7455** in DMSO, then dilute in Kinase Buffer.
- In a 384-well plate, add 1 μL of diluted **SBP-7455** or DMSO (vehicle control).
- Add 2 μL of ULK1 or ULK2 enzyme solution (e.g., 5 ng per reaction).
- Add 2 μL of a substrate/ATP mix (e.g., 5 mg/ml MBP and 500 μM ATP).
- Incubate the reaction at 30°C for 45-60 minutes.

- Add 5  $\mu$ L of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
- Add 10  $\mu$ L of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
- Measure luminescence using a plate reader.
- Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

## Cellular Target Engagement (NanoBRET™ Assay)

This assay measures the binding of **SBP-7455** to ULK1 or ULK2 in live cells.

Materials:

- HEK293 cells
- NanoLuc®-ULK1 or NanoLuc®-ULK2 fusion vector
- Transfection reagent (e.g., FuGENE HD)
- NanoBRET™ Tracer K-5 (Promega)
- **SBP-7455**
- NanoBRET™ Nano-Glo® Substrate (Promega)
- Opti-MEM
- 96-well white plates

Procedure:

- Transfect HEK293 cells with the NanoLuc®-ULK fusion vector and seed them into a 96-well plate.
- Prepare serial dilutions of **SBP-7455**.

- Pre-treat the cells with the NanoBRET™ Tracer K-5.
- Add the diluted **SBP-7455** or DMSO to the wells and incubate for 1-2 hours at 37°C.
- Add the NanoBRET™ Nano-Glo® Substrate.
- Measure the donor emission (460 nm) and acceptor emission (600 nm) to determine the BRET ratio.
- Calculate IC50 values based on the displacement of the tracer by **SBP-7455**.

## Western Blot for Downstream Signaling

This method is used to assess the phosphorylation status of ULK1/2 substrates.

Materials:

- Cell line of interest (e.g., MDA-MB-468)
- **SBP-7455**
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Primary antibodies: anti-phospho-ATG13 (Ser318), anti-ATG13, anti-ULK1.
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

Procedure:

- Treat cells with **SBP-7455** at the desired concentrations for the specified time.
- Lyse the cells and quantify protein concentration.
- Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

- Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-ATG13 at 1:1000 dilution).
- Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using a chemiluminescent substrate and an imaging system.

## Autophagic Flux Assay (mCherry-EGFP-LC3)

This assay measures the progression of autophagy from autophagosome to autolysosome.

Materials:

- Cells stably expressing the mCherry-EGFP-LC3 reporter plasmid.
- **SBP-7455**
- Autophagy inducer (e.g., olaparib, starvation media)
- Flow cytometer or fluorescence microscope

Procedure:

- Treat the mCherry-EGFP-LC3 expressing cells with **SBP-7455** and/or an autophagy inducer for the desired time (e.g., 48 hours).<sup>[3]</sup>
- For flow cytometry: Harvest and resuspend the cells in a suitable buffer. Analyze the cells, measuring both mCherry (red) and EGFP (green) fluorescence. An increase in the red/green fluorescence ratio indicates increased autophagic flux.
- For microscopy: Image the cells using a fluorescence microscope. Autophagosomes will appear yellow (colocalization of mCherry and EGFP), while autolysosomes will appear red (EGFP signal is quenched in the acidic environment). Quantify the number of yellow and red puncta per cell.

## Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on ATP levels.

#### Materials:

- Cell line of interest (e.g., MDA-MB-468)
- **SBP-7455**
- CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
- Opaque-walled 96-well plates

#### Procedure:

- Seed cells in a 96-well plate and allow them to attach overnight.
- Treat the cells with a serial dilution of **SBP-7455** for the desired duration (e.g., 72 hours).[4]
- Equilibrate the plate to room temperature for 30 minutes.
- Add CellTiter-Glo® Reagent to each well (volume equal to the culture medium).
- Mix on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure luminescence with a plate reader.
- Calculate cell viability relative to vehicle-treated controls and determine the IC50 value.

## In Vivo Pharmacokinetics and Pharmacodynamics

These studies assess the absorption, distribution, metabolism, and excretion (ADME) of **SBP-7455** and its target engagement in a living organism.

#### Pharmacokinetics:

- Administer **SBP-7455** to mice via oral gavage (e.g., 30 mg/kg in a vehicle of 5% DMSO, 10% Tween 80, and 85% H<sub>2</sub>O).[3]



- Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
- Process the blood to obtain plasma.
- Analyze the concentration of **SBP-7455** in the plasma samples using LC-MS/MS.
- Calculate pharmacokinetic parameters such as C<sub>max</sub>, T<sub>max</sub>, and T<sub>1/2</sub>.

#### Pharmacodynamics:

- Dose mice with **SBP-7455** (e.g., 10 mg/kg, oral gavage).[4]
- After a specified time (e.g., 2 hours), harvest tissues of interest (e.g., liver).[4]
- Prepare tissue lysates and perform Western blotting for downstream targets of ULK1/2 (e.g., phospho-ATG13) as described in the Western Blot protocol.

## Conclusion

**SBP-7455** is a valuable and well-characterized chemical probe for the investigation of autophagy. Its high potency and selectivity for ULK1 and ULK2 make it an excellent tool for dissecting the roles of these kinases in both normal physiology and disease. The comprehensive data and detailed protocols provided in this guide are intended to facilitate the effective use of **SBP-7455** by researchers in academia and industry, ultimately advancing our understanding of autophagy and aiding in the development of novel therapeutics.

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